N-(4-chlorophenyl)-3-oxobutanethioamide
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Overview
Description
N-(4-chlorophenyl)-3-oxobutanethioamide: is an organic compound that belongs to the class of thioamides It is characterized by the presence of a 4-chlorophenyl group attached to a 3-oxobutanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3-oxobutanethioamide typically involves the reaction of 4-chloroaniline with a suitable acylating agent, followed by the introduction of a thioamide group. One common method involves the reaction of 4-chloroaniline with acetyl chloride to form N-(4-chlorophenyl)acetamide. This intermediate is then treated with Lawesson’s reagent to introduce the thioamide group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-3-oxobutanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-3-oxobutanethioamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-oxobutanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial activity. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
- N-(4-chlorophenyl)-2-chloroacetamide
- N-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- N-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Comparison: N-(4-chlorophenyl)-3-oxobutanethioamide is unique due to its specific structural features, such as the presence of both a thioamide and a 3-oxo group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while N-(4-chlorophenyl)-2-chloroacetamide primarily exhibits antimicrobial activity, this compound shows potential in both antimicrobial and anticancer applications .
Properties
CAS No. |
13806-82-1 |
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Molecular Formula |
C10H10ClNOS |
Molecular Weight |
227.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-oxobutanethioamide |
InChI |
InChI=1S/C10H10ClNOS/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) |
InChI Key |
ZPRBWSIUXBWCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=S)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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